5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the reaction of 5-aminopyrazole derivatives with various electrophilic reagents. One common method includes the cyclocondensation of 5-aminopyrazole with 3-oxo-2-phenylpropanenitrile . Another approach involves the reaction of 5-aminopyrazole-4-carbaldehydes with malononitrile and cyanoacetamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Cyclization Reactions: It can form fused heterocyclic systems through cyclization reactions with electrophilic reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Cyclization: Reagents such as malononitrile and cyanoacetamide are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: Its derivatives are studied for their photophysical properties and potential use in optoelectronic devices.
Biological Research: It is used in the development of compounds with antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-b]pyridines: Another class of compounds with a similar structure but different nitrogen positioning.
Uniqueness
5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific ring fusion and the presence of an amino group at the 5-position, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-aminopyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-4-6-5-11-12-2-1-7(10)3-8(6)12/h1-3,5H,10H2 |
InChI Key |
ALSQASLHRJSATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C=C1N |
Origin of Product |
United States |
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